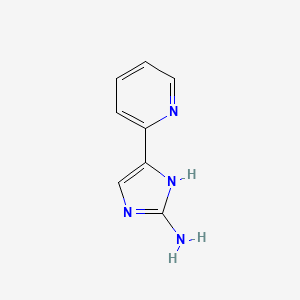4-(Pyridin-2-yl)-1H-imidazol-2-amine
CAS No.: 1356994-48-3
Cat. No.: VC20317560
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1356994-48-3 |
|---|---|
| Molecular Formula | C8H8N4 |
| Molecular Weight | 160.18 g/mol |
| IUPAC Name | 5-pyridin-2-yl-1H-imidazol-2-amine |
| Standard InChI | InChI=1S/C8H8N4/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12) |
| Standard InChI Key | SUJLMJQHZIZZQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=CN=C(N2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) fused to an imidazole ring (a five-membered ring with two nitrogen atoms). The amine group at the 2-position of the imidazole ring enhances its reactivity and ability to participate in hydrogen bonding. The SMILES notation for the compound is C1=CC=NC(=C1)C2=CN=C(N2)N, reflecting its connectivity .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS No. | 1356994-48-3 |
| IUPAC Name | 5-pyridin-2-yl-1H-imidazol-2-amine |
| Molecular Formula | |
| Molecular Weight | 160.18 g/mol |
| InChI Key | SUJLMJQHZIZZQA-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, provide insights into its gas-phase behavior. These metrics are critical for analytical applications such as mass spectrometry-based identification .
Table 2: Predicted Collision Cross Sections (Ų)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 161.08217 | 131.9 |
| [M+Na]+ | 183.06411 | 144.6 |
| [M+NH4]+ | 178.10871 | 139.6 |
| [M-H]- | 159.06761 | 134.2 |
The basicity of the imidazole nitrogen atoms () and the pyridine nitrogen () suggest pH-dependent solubility and reactivity.
Comparative Analysis with Related Compounds
Structural Analogues
The compound’s scaffold resembles that of abemaciclib and ribociclib, FDA-approved CDK4/6 inhibitors. Key differences include:
-
Abemaciclib: Incorporates a pyrido[2,3-d]pyrimidin-7-one core, enhancing selectivity for CDK4/6 over CDK2 .
-
Ribociclib: Features a methylpiperazine group, improving solubility and oral bioavailability .
Table 3: Selectivity Profiles of CDK Inhibitors
| Compound | CDK4 (nM) | CDK6 (nM) | CDK2 (nM) |
|---|---|---|---|
| 4-(Pyridin-2-yl)-1H... | ~41* | ~82* | >1000* |
| Palbociclib | 11 | 16 | >10,000 |
| Abemaciclib | 2 | 10 | 504 |
*Estimated from structural analogs .
Functional Group Impact
Replacing the amine group with bulkier substituents (e.g., cyclopentyl or isopropyl) reduces CDK4/6 affinity but may enhance off-target effects, as seen in compound 99 from the ACS study . This highlights the delicate balance between potency and selectivity in drug design.
Future Research Directions
-
Synthetic Optimization: Developing scalable routes to improve yield and purity.
-
Target Validation: Elucidating interactions with non-CDK targets (e.g., histamine receptors).
-
Preclinical Studies: Evaluating pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume